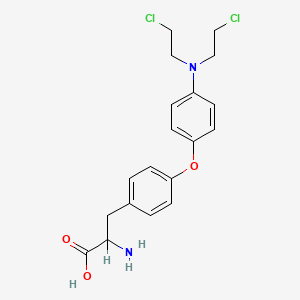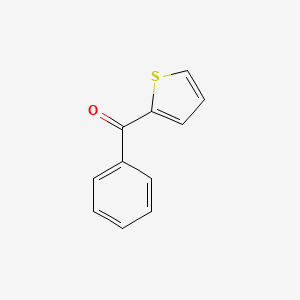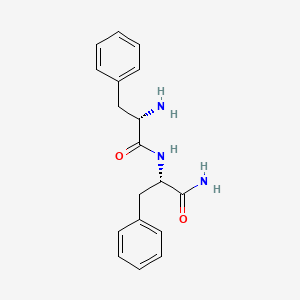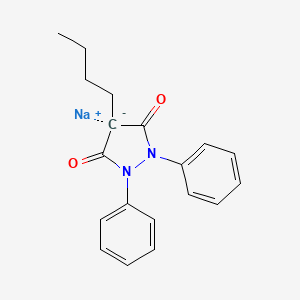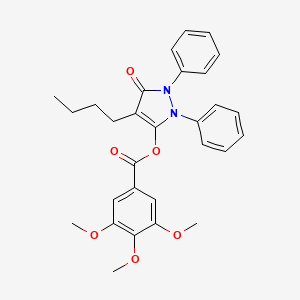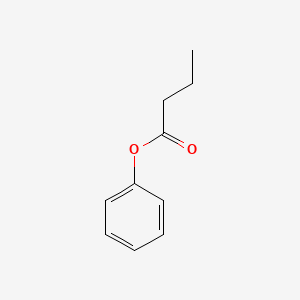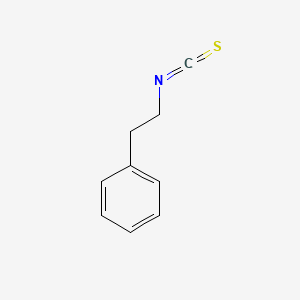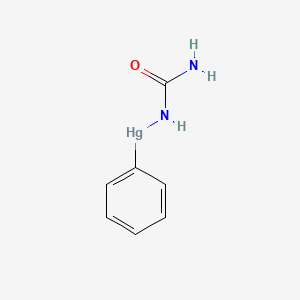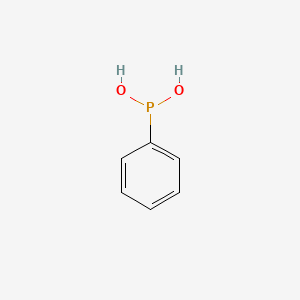
Phox-i2
概要
説明
フォックス-I2は、NADPHオキシダーゼ2(NOX2)複合体の構成要素であるp67phoxとRac1との相互作用を選択的に阻害する阻害剤です。 この化合物は、ヒトおよびマウスの好中球による活性酸素種の産生を抑制する効果があります 。 その分子式はC18H15N3O4、分子量は337.33 g/molです .
科学的研究の応用
Phox-I2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the role of NOX2 in various physiological and pathological processes, including inflammation, oxidative stress, and cell signaling . In medical research, this compound is investigated for its potential therapeutic effects in conditions such as type 2 diabetes, cardiovascular diseases, and neurodegenerative disorders . The compound is also used in industrial applications to develop new drugs and therapeutic agents targeting NOX2 .
作用機序
フォックス-I2は、NOX2複合体の重要な構成要素であるp67phoxとRac1との相互作用を選択的に阻害することによって効果を発揮します 。 この阻害は、細胞膜での活性NOX2複合体の集合を防ぎ、それによって活性酸素種の産生を減少させます 。 フォックス-I2の分子標的は、p67phoxとRac1タンパク質であり、関与する経路は、酸化ストレスと炎症の調節に関連しています .
類似の化合物との比較
フォックス-I2は、p67phox-Rac1相互作用に対する高い選択性においてユニークです。 類似の化合物には、NOX1の選択的阻害剤であるML171、およびNOX4の高選択的阻害剤であるGLX7013114が含まれます 。 フォックス-I2とは異なり、これらの化合物は、NADPHオキシダーゼの異なるアイソフォームを標的とし、異なる作用機序と治療応用を持っています .
フォックス-I2は、NOX2に対する特異性と、酸化ストレスと炎症に関連する広範な疾患における潜在的な治療応用により際立っています .
生化学分析
Biochemical Properties
Phox-I2 plays a crucial role in biochemical reactions by inhibiting the interaction between p67phox and Rac1. This inhibition is significant because it suppresses the production of reactive oxygen species, which are often implicated in various inflammatory and oxidative stress-related conditions . This compound interacts with the NADPH oxidase complex, particularly targeting the p67phox subunit. This interaction prevents the activation of the NADPH oxidase complex, thereby reducing the production of reactive oxygen species .
Cellular Effects
This compound has been shown to influence various cellular processes. In human islet cells, this compound partially protects against high glucose and palmitate-induced cellular death . This protection is attributed to its ability to reduce reactive oxygen species production, which is a significant factor in cellular stress and apoptosis. Additionally, this compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the NADPH oxidase complex .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the p67phox subunit of the NADPH oxidase complex with high affinity (Kd of approximately 150 nM) . This binding prevents the interaction between p67phox and Rac1, which is necessary for the activation of the NADPH oxidase complex . By inhibiting this interaction, this compound effectively reduces the production of reactive oxygen species, thereby mitigating oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability under various storage conditions. As a powder, it remains stable for up to three years at -20°C and for two years at 4°C . When dissolved in a solvent, it remains stable for up to three months at -80°C and for two weeks at -20°C . Over time, this compound continues to inhibit the production of reactive oxygen species, maintaining its efficacy in reducing oxidative stress and inflammation in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits the production of reactive oxygen species without detectable toxicity . At higher doses, there may be potential adverse effects, although specific toxicological data are limited . The dosage-dependent effects of this compound highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and inflammation. By inhibiting the NADPH oxidase complex, this compound reduces the production of reactive oxygen species, which are key mediators of oxidative stress . This inhibition affects various metabolic processes, including the regulation of cellular redox states and the modulation of inflammatory responses .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its interaction with the NADPH oxidase complex . It binds to the p67phox subunit with high affinity, allowing it to effectively inhibit the production of reactive oxygen species . The distribution of this compound within cells is influenced by its binding to the NADPH oxidase complex, which is predominantly localized in the cytoplasm and associated with the cytoskeleton .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with the NADPH oxidase complex . This subcellular localization is crucial for its activity, as it allows this compound to effectively inhibit the production of reactive oxygen species by targeting the p67phox subunit . The localization of this compound within the cytoplasm is facilitated by its binding to the NADPH oxidase complex, which is associated with the cytoskeleton .
準備方法
フォックス-I2は、特定の試薬を制御された条件下で相互作用させる一連の化学反応によって合成されます。正確な合成経路と工業的生産方法は、機密情報であり、公には公開されていません。 この化合物は、高純度(≥98%)で入手可能であり、通常は粉末として供給されます .
化学反応の分析
フォックス-I2は、主にNOX2の阻害剤としての役割を担うさまざまな化学反応を受けます。 p67phoxに高親和性(Kd値150 nM)で結合し、活性酸素種の産生を阻害します 。 この化合物は、標準的な実験室条件下では安定しており、一般的な実験室試薬の存在下で有意な分解または変換を起こしません .
科学研究への応用
フォックス-I2は、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究への応用があります。 炎症、酸化ストレス、および細胞シグナル伝達を含むさまざまな生理学的および病理学的プロセスにおけるNOX2の役割を研究するために使用されます 。 医学研究では、フォックス-I2は、2型糖尿病、心臓血管疾患、および神経変性疾患などの状態における潜在的な治療効果について調査されています 。 この化合物は、NOX2を標的とする新しい医薬品や治療薬の開発にも使用されます .
類似化合物との比較
Phox-I2 is unique in its high selectivity for the p67phox-Rac1 interaction. Similar compounds include ML171, a selective inhibitor of NOX1, and GLX7013114, a highly selective inhibitor of NOX4 . Unlike this compound, these compounds target different isoforms of NADPH oxidase and have distinct mechanisms of action and therapeutic applications .
This compound stands out due to its specificity for NOX2 and its potential therapeutic applications in a wide range of diseases associated with oxidative stress and inflammation .
特性
IUPAC Name |
8-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-20(23)12-4-1-3-11(9-12)18-15-6-2-5-14(15)16-10-13(21(24)25)7-8-17(16)19-18/h1-5,7-10,14-15,18-19H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADQUVZDTGNTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353495-22-4 | |
| Record name | 353495-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Phox-I2 and what is its target in cellular systems?
A1: this compound is a selective inhibitor of NADPH oxidase 2 (Nox2). [] NADPH oxidases are a family of enzymes that play a crucial role in cellular signaling by generating reactive oxygen species (ROS). While ROS are important in normal physiological processes, their overproduction is implicated in various diseases. Nox2, specifically, is a key player in the inflammatory response.
Q2: How does this compound exert its inhibitory effect on Nox2?
A2: While the exact mechanism of action for this compound isn't detailed in the provided abstracts, it is described as a "selective Nox2 inhibitor." [] This selectivity suggests that it likely interferes with a specific component or interaction unique to the Nox2 isoform, thereby preventing its activation and subsequent ROS production.
Q3: What were the key findings regarding this compound in the context of pancreatic beta-cell death?
A3: Research indicates that Nox4, another NADPH oxidase isoform, plays a significant role in stress-induced pancreatic beta-cell death. [] Interestingly, in a study investigating the protective effects of various Nox inhibitors, this compound provided partial protection against cell death induced by high glucose and palmitate, while showing no protection against cytokine-induced cell death. [] This suggests that while Nox2 might be involved in the high glucose + palmitate pathway, it is not the primary player in cytokine-induced beta-cell death.
Q4: Are there other research areas where this compound has been utilized to study NADPH oxidase function?
A4: Yes, beyond pancreatic beta-cell research, this compound has been used in studies exploring the role of Nox2 in other physiological and pathological processes. For instance, research investigating zinc-induced neurotoxicity in microglial cells demonstrated that this compound, alongside other Nox inhibitors, was able to suppress zinc-induced ROS production, highlighting the involvement of Nox2 in this specific pathway. []
Q5: What are the future implications of research involving this compound and similar Nox inhibitors?
A5: Given the involvement of NADPH oxidases in a wide array of diseases, including cardiovascular disease, neurodegenerative disorders, and metabolic syndromes, selective inhibitors like this compound offer promising avenues for therapeutic development. [, , ] By further elucidating the specific roles of different Nox isoforms in disease pathogenesis and identifying potent and selective inhibitors, researchers aim to develop targeted therapies that modulate ROS production and potentially halt disease progression.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


